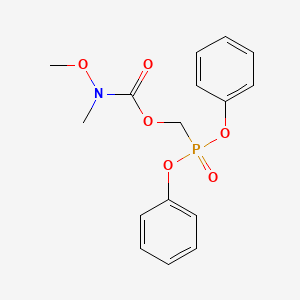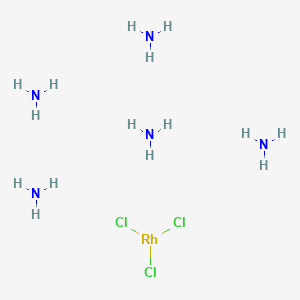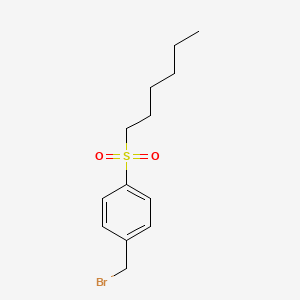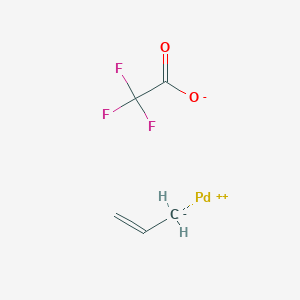
diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, is characterized by its unique structure, which includes both carbamate and phosphonate functional groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate typically involves the reaction of diphenylphosphoryl chloride with N-methoxy-N-methylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Diphenylphosphoryl chloride+N-methoxy-N-methylamine→Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and solvents can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or phosphonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed.
Major Products Formed:
Oxidation: Formation of phosphonic acids and carbamate derivatives.
Reduction: Production of amines and alcohols.
Substitution: Generation of substituted carbamates and phosphonates.
科学研究应用
Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings.
作用机制
The mechanism of action of diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.
相似化合物的比较
- Methyl N-phenyl carbamate
- Dimethyl methylphosphonate
- N-methyl-N-phenyl carbamate
Comparison: Diphenoxyphosphorylmethyl N-methoxy-N-methyl-carbamate stands out due to its dual functional groups (carbamate and phosphonate), which confer unique chemical properties and reactivity
属性
分子式 |
C16H18NO6P |
|---|---|
分子量 |
351.29 g/mol |
IUPAC 名称 |
diphenoxyphosphorylmethyl N-methoxy-N-methylcarbamate |
InChI |
InChI=1S/C16H18NO6P/c1-17(20-2)16(18)21-13-24(19,22-14-9-5-3-6-10-14)23-15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI 键 |
NVBZRQDQOJDLRG-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)OCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole](/img/structure/B13836069.png)
![(10R,13S)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13836071.png)


![(1S,2S,10S,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol](/img/structure/B13836095.png)



![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-YL)[1,1-biphenyl]-4-YL]methyl]-](/img/structure/B13836112.png)





